
cis-1-(4-Ethylcyclohexyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(4-Ethylcyclohexyl)ethyl acetate: is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and an acetate ester group. It is commonly used in various industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(4-Ethylcyclohexyl)ethyl acetate typically involves the esterification of cis-1-(4-ethylcyclohexyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: cis-1-(4-Ethylcyclohexyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cis-1-(4-ethylcyclohexyl)ethanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Major Products Formed:
Hydrolysis: cis-1-(4-ethylcyclohexyl)ethanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: cis-1-(4-ethylcyclohexyl)ethanol.
Aplicaciones Científicas De Investigación
cis-1-(4-Ethylcyclohexyl)ethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in the formulation of biological assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of cis-1-(4-Ethylcyclohexyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- trans-1-(4-Ethylcyclohexyl)ethyl acetate
- cis-1-(4-Methylcyclohexyl)ethyl acetate
- trans-1-(4-Methylcyclohexyl)ethyl acetate
Comparison: cis-1-(4-Ethylcyclohexyl)ethyl acetate is unique due to its specific cis-configuration, which can influence its chemical reactivity and physical properties. Compared to its trans-isomer, the cis-isomer may exhibit different boiling points, solubility, and reactivity in certain chemical reactions. The presence of the ethyl group also distinguishes it from similar compounds with methyl groups, affecting its overall molecular interactions and applications.
Propiedades
Número CAS |
63573-95-5 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-(4-ethylcyclohexyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
Clave InChI |
APEMNGQHJIUHFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
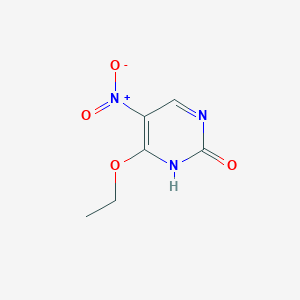

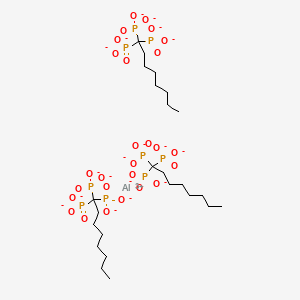
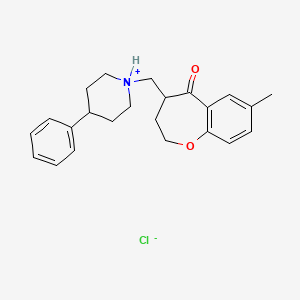
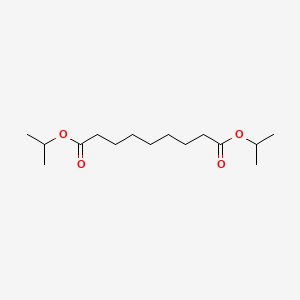
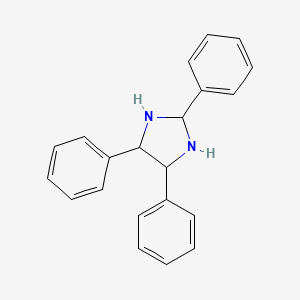
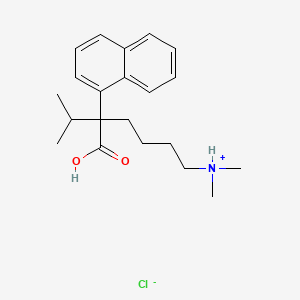
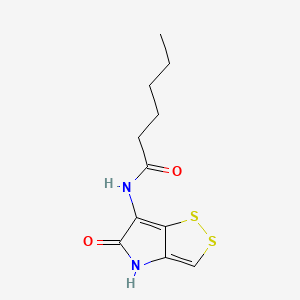
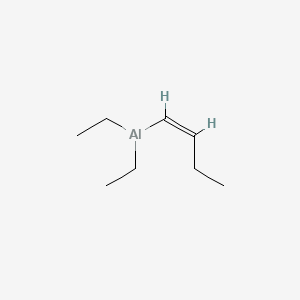
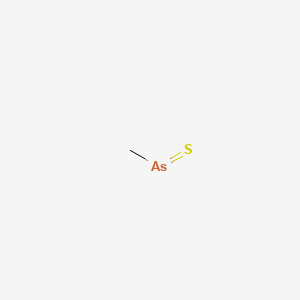
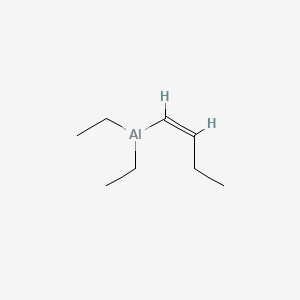
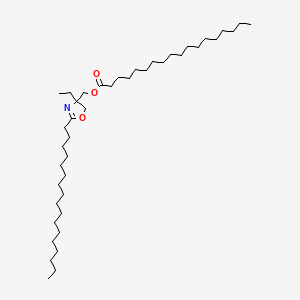
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
